molecular formula C15H21NO5 B2555455 2-([(tert-Butoxy)carbonyl]amino)-3-(3-methoxyphenyl)propanoic acid CAS No. 82278-99-7

2-([(tert-Butoxy)carbonyl]amino)-3-(3-methoxyphenyl)propanoic acid

Cat. No. B2555455
CAS RN: 82278-99-7
M. Wt: 295.335
InChI Key: GOHDMZILHKRUGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-([(tert-Butoxy)carbonyl]amino)propanoic acid”, also known as Boc-DL-Ala-OH, is a compound with the molecular formula C8H15NO4 . It’s also known by other names such as BOC-DL-ALANINE and n-boc-dl-alanine .


Molecular Structure Analysis

The molecular structure of “2-([(tert-Butoxy)carbonyl]amino)propanoic acid” includes a carbonyl group (C=O), an amino group (NH2), a tert-butoxy group (C(CH3)3O), and a propanoic acid group (CH2CH2COOH) .


Physical And Chemical Properties Analysis

The molecular weight of “2-([(tert-Butoxy)carbonyl]amino)propanoic acid” is 189.21 g/mol . The compound has a computed InChIKey of QVHJQCGUWFKTSE-UHFFFAOYSA-N .

Scientific Research Applications

Organic Acids and Stable Isotope Metabolic Studies

Organic acids were analyzed in cultures of an extremely thermophilic sulfur-dependent anaerobic archaeon. This study presents quantitative data on the formation of various propanoic acids and other compounds, demonstrating the metabolic versatility of this archaeon and highlighting the role of organic acids in extreme environments (Rimbault et al., 1993).

Bromination of Cyclic Acetals

The preparation of novel electrophilic building blocks for the synthesis of enantiomerically pure compounds is described, focusing on the bromination of cyclic acetals from α-amino acids. This research contributes to the development of methodologies for creating chiral building blocks, which are crucial in the synthesis of bioactive compounds (Zimmermann & Seebach, 1987).

Enantioselective Synthesis of Neuroexcitant Analogs

The preparation of enantiomers of a neuroexcitant analog highlights the importance of enantioselective synthesis in creating compounds with potential neurological applications. This research demonstrates the precision required in synthesizing enantiomerically pure compounds for specific biological activities (Pajouhesh et al., 2000).

Enantiomerically Pure β-Amino Acids Synthesis

This study outlines the synthesis of enantiomerically pure β-amino acids, essential for producing peptides and pharmaceuticals. By developing new synthetic routes, this research contributes to the broader availability of chiral amino acids for drug development and other applications (Lakner et al., 2003).

Synthesis of Highly Lipophilic Amino Acids

The synthesis of N-Boc-protected amino acids with a mesityl group emphasizes the role of lipophilicity in drug design. Creating such compounds can lead to better drug candidates by improving their pharmacokinetic properties (Medina et al., 2000).

properties

IUPAC Name

3-(3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)9-10-6-5-7-11(8-10)20-4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHDMZILHKRUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([(tert-Butoxy)carbonyl]amino)-3-(3-methoxyphenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.